An In-depth Technical Guide on (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
An In-depth Technical Guide on (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, a pivotal building block in modern medicinal chemistry. We will explore its fundamental chemical properties, synthesis, and reactivity, with a particular focus on its application in constructing novel therapeutic agents. This document is intended to be an essential resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids in Drug Design
The strategic incorporation of fluorine-containing moieties into potential drug candidates is a well-established and powerful strategy in contemporary medicinal chemistry.[1] The distinctive properties of fluorine, including its high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its strong electron-withdrawing nature, which can modulate a molecule's acidity and improve its ability to permeate cell membranes.[1]
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a prime example of a reagent that synergistically combines the benefits of the -OCF3 group with the synthetic versatility of the boronic acid functional group.[2] The addition of a cyano (-CN) group further expands its utility, offering a versatile point for subsequent chemical modifications. This unique combination of functional groups makes it a highly sought-after building block for the synthesis of complex, biologically active compounds.[2][3]
This guide will offer a thorough examination of the chemical characteristics, synthesis, and reactivity of this important compound, providing actionable insights for its effective use in research and development.
Core Chemical and Physical Properties
A detailed understanding of a compound's physicochemical properties is crucial for its effective application. The key properties of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C8H5BF3NO3 | [3][4][5] |
| Molecular Weight | 230.94 g/mol | [3][4] |
| Appearance | Solid | |
| CAS Number | 1072946-64-5 | [3][4][5] |
| Solubility | Soluble in most polar organic solvents. | [6] |
| Storage | Recommended storage at -20°C. | [3] |
Synthesis and Purification: A Practical Workflow
The synthesis of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is typically achieved through a multi-step process that begins with readily available starting materials. A common and effective synthetic strategy is detailed below.
Synthetic Workflow Diagram
The synthesis generally involves the lithiation of an appropriate aromatic precursor, followed by a borylation step and subsequent hydrolysis.
Caption: General synthetic route for (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with 4-bromo-2-(trifluoromethoxy)benzonitrile and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C.
-
Lithiation: n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for a designated period.
-
Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup and Hydrolysis: The reaction is quenched with aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.
Rationale for Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive with water and atmospheric oxygen.
-
Low Temperature: The lithiation is performed at very low temperatures to prevent unwanted side reactions.
-
Acidic Workup: The acidic workup is essential for the hydrolysis of the borate ester intermediate to the final boronic acid.
Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a highly versatile reagent, most prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the construction of many pharmaceutical compounds.[8][9]
General Reaction Diagram
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Biaryl Synthesis
Materials:
-
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane and Water
Procedure:
-
Reaction Setup: In a reaction vessel, combine (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, the aryl bromide, and potassium carbonate.
-
Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane and water. Then, add the palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography.[10]
Self-Validating System: The progress of the reaction can be reliably tracked using analytical techniques such as TLC and LC-MS. The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification of the title compound.
-
1H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons.
-
13C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the cyano carbon, and the trifluoromethoxy carbon.
-
19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -OCF3 group.[1]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
Safety and Handling
As with all chemical reagents, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Handling: Avoid creating dust and avoid inhalation. Prevent contact with skin and eyes.[11][12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[12][14]
Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[11][12][13][14]
Conclusion
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature provides chemists with a powerful tool for creating novel and complex molecules with potential therapeutic applications. A solid understanding of its properties, synthesis, and reactivity is essential for its effective use in drug discovery and development. This guide has provided a detailed overview to assist researchers in leveraging the full potential of this important compound.
References
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Molecules. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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Splendid Lab. (n.d.). 5-Cyano-2-(trifluoromethoxy)phenylboronic Acid. Retrieved from [Link]
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Allschoolabs. (n.d.). 5-Cyano-2-(trifluoromethoxy)phenylboronic acid?contains varying amounts of Anhydride? - 97%, high purity , CAS No.1072946-64-5. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Ereztech. (2020). SAFETY DATA SHEET. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
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National Institutes of Health. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
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National Institutes of Health. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]
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SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
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PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
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MDPI. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]
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